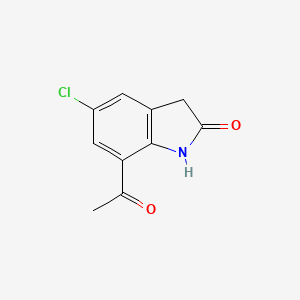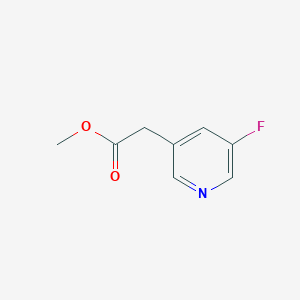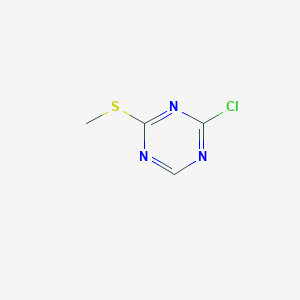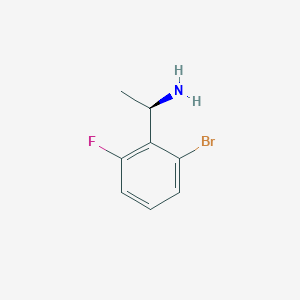![molecular formula C8H8O3S B12976569 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a versatile compound with a unique molecular structure that has garnered interest in various scientific research areas. This compound is part of the thiophene family, which is known for its significant applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through several methods. One common approach involves the electrophilic substitution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide at position 5. This reaction can be influenced by the presence of electron-withdrawing or electron-releasing substituents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
化学反应分析
Types of Reactions
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution occurs at position 5, with electron-withdrawing substituents hindering further substitution and electron-releasing substituents directing an electrophile to position 4.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and iodinating agents. The conditions for these reactions vary, but they often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and iodinated derivatives of this compound .
科学研究应用
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution, which allows it to interact with specific enzymes and receptors in biological systems . The presence of electron-withdrawing or electron-releasing substituents can modulate its reactivity and specificity .
相似化合物的比较
Similar Compounds
- 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 5-Acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Uniqueness
5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to its hydroxyl group at position 5, which imparts distinct chemical properties and reactivity compared to its amino and acylamino counterparts. This hydroxyl group allows for specific interactions in biological systems and contributes to its potential as a versatile building block in organic synthesis .
属性
分子式 |
C8H8O3S |
|---|---|
分子量 |
184.21 g/mol |
IUPAC 名称 |
2,2-dioxo-1,3-dihydro-2-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,9H,4-5H2 |
InChI 键 |
DIAWAGUMAIZSKE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


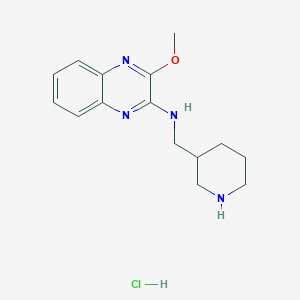
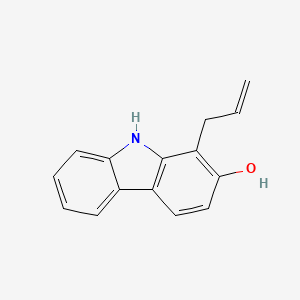

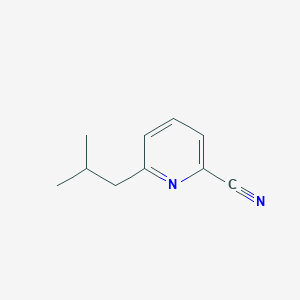
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
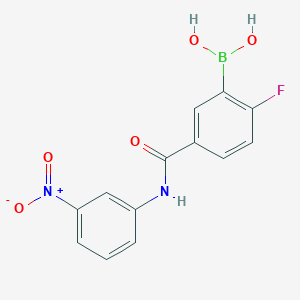
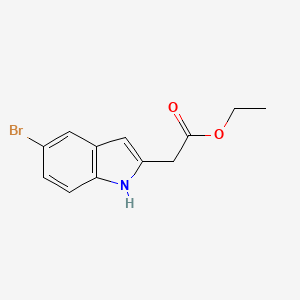
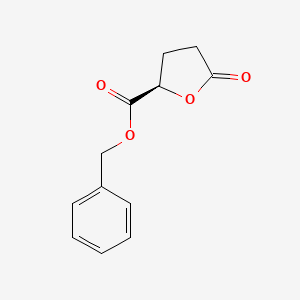
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

